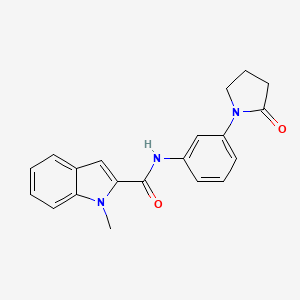methanone](/img/structure/B10987944.png)
[4-(2-Methoxyphenyl)piperazin-1-yl](2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a fascinating fusion of chemical motifs. Its systematic name might be a mouthful, but let’s break it down. The core structure consists of a piperazine ring (a six-membered heterocycle with two nitrogen atoms) linked to a tetrahydrocyclopenta[c]pyrazole moiety. The latter is a bicyclic system containing a cyclopentane and a pyrazole ring. Additionally, there’s a methoxyphenyl group attached to the piperazine nitrogen. This compound’s unique arrangement makes it intriguing for both medicinal and synthetic chemistry.
Preparation Methods
Synthetic Routes::
Piperazine Derivatization: Start with a piperazine scaffold and introduce the methoxyphenyl group via nucleophilic substitution or reductive amination.
Cyclopenta[c]pyrazole Formation: Construct the tetrahydrocyclopenta[c]pyrazole ring through cyclization reactions. For example, a condensation of hydrazine with a suitable diketone or aldehyde can yield this bicyclic system.
Final Assembly: Combine the piperazine derivative and the cyclopenta[c]pyrazole fragment to form the target compound.
Industrial Production:: While no large-scale industrial process specifically targets this compound, its synthesis can be adapted from existing methodologies. Researchers often explore novel synthetic routes to improve efficiency and yield.
Chemical Reactions Analysis
Reactivity::
Oxidation: The methoxyphenyl group could undergo oxidative transformations, such as demethylation or hydroxylation.
Reduction: Reduction of the piperazine ring might lead to saturated analogs.
Substitution: The piperazine nitrogen is nucleophilic, allowing for substitution reactions.
Cycloadditions: The cyclopenta[c]pyrazole ring can participate in [3+2] or [4+2] cycloadditions.
Hydrazine: For cyclopenta[c]pyrazole formation.
Hydrogenation Catalysts: To reduce unsaturated bonds.
Halogenating Agents: For substitution reactions.
Demethylated Analog: Removal of the methoxy group.
Saturated Piperazine Derivative: Reduction of the piperazine ring.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as an α1-adrenergic receptor antagonist.
Neurological Disorders: Explore its effects on neurodegenerative conditions.
Central Nervous System Drug Discovery: Target α1-ARs for new CNS drugs.
Mechanism of Action
α1-Adrenergic Receptor Antagonism: Likely modulates smooth muscle contraction.
Neurotransmitter Interaction: Interferes with noradrenaline and epinephrine signaling.
Comparison with Similar Compounds
Unique Features: Its hybrid structure sets it apart.
Similar Compounds: Consider related arylpiperazines like trazodone, naftopidil, and urapidil.
Properties
Molecular Formula |
C18H22N4O2 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone |
InChI |
InChI=1S/C18H22N4O2/c1-24-16-8-3-2-7-15(16)21-9-11-22(12-10-21)18(23)17-13-5-4-6-14(13)19-20-17/h2-3,7-8H,4-6,9-12H2,1H3,(H,19,20) |
InChI Key |
XJOQLOMQFJQIBA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=NNC4=C3CCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]acetamide](/img/structure/B10987874.png)
![3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]-N-(1-methyl-1H-benzimidazol-5-yl)propanamide](/img/structure/B10987880.png)
![4-[3-(1,3-Benzothiazol-2-yl)propanamido]benzamide](/img/structure/B10987885.png)
![N-(5-chloro-2-hydroxyphenyl)-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide](/img/structure/B10987893.png)
![N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-[2-(trifluoromethyl)phenyl]-L-valinamide](/img/structure/B10987903.png)
![3-[4-(propan-2-yloxy)phenyl]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide](/img/structure/B10987907.png)
![4-({[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide](/img/structure/B10987910.png)
![N-(furan-2-ylmethyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B10987911.png)
![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide](/img/structure/B10987914.png)
![1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-[4-(methylsulfonyl)piperazin-1-yl]butane-1,4-dione](/img/structure/B10987915.png)
methanone](/img/structure/B10987917.png)
![N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)-4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanamide](/img/structure/B10987925.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B10987931.png)
